molecular formula C19H15N3O2S2 B6482164 4-methyl-N-(3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide CAS No. 863594-93-8

4-methyl-N-(3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide

Cat. No. B6482164
CAS RN: 863594-93-8
M. Wt: 381.5 g/mol
InChI Key: MHYUKLLSABBDBZ-UHFFFAOYSA-N
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Description

This compound is a novel 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogue . It has been shown to have potent phosphoinositide 3-kinase (PI3K) inhibitory activity . The IC50 of a representative compound could reach 3.6 nm .

Scientific Research Applications

Antimicrobial Properties

Thiazoles exhibit antimicrobial effects, making them valuable in the fight against bacterial, fungal, and viral infections. For instance, sulfathiazole , a well-known antimicrobial drug, contains a thiazole ring. Researchers continue to explore novel derivatives for improved efficacy and reduced side effects .

Antiviral Activity

Certain thiazole derivatives, including Ritonavir , serve as antiretroviral drugs. These compounds inhibit viral proteases, crucial for viral replication. Their use extends to treating HIV infections and other viral diseases .

Antifungal Agents

Thiazoles contribute to antifungal therapies. Abafungin , a derivative, demonstrates antifungal properties. Researchers investigate its effectiveness against various fungal pathogens .

Neuroprotective Potential

Thiazoles have attracted interest in neuroprotection. Their ability to modulate neuronal function and protect against neurodegenerative diseases is an active area of research. Novel thiazole-pyrimidine derivatives are being explored for their neuroprotective and anti-neuroinflammatory properties .

Antineoplastic Effects

Thiazoles play a role in cancer treatment. Compounds like Bleomycine and Tiazofurin exhibit antineoplastic activity. Researchers study their mechanisms of action and potential clinical applications .

Chemical Reaction Accelerators

Beyond biological applications, thiazoles serve as precursors and accelerators in chemical reactions. They contribute to the synthesis of various compounds, including sulfur drugs, biocides, and dyes .

Future Directions

The future directions for this compound could involve further exploration of its potent PI3K inhibitory activity . More research could be conducted to understand its structure−activity relationships (SAR) and to optimize its inhibitory potency .

properties

IUPAC Name

4-methyl-N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O2S2/c1-13-7-9-16(10-8-13)26(23,24)22-15-5-2-4-14(12-15)18-21-17-6-3-11-20-19(17)25-18/h2-12,22H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHYUKLLSABBDBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=NC4=C(S3)N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide

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